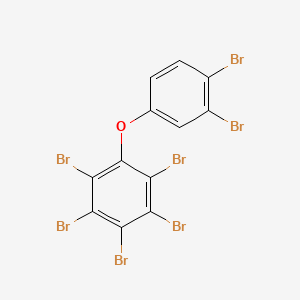

2,3,3',4,4',5,6-Heptabromodiphenyl ether

Description

Contextualization of Polybrominated Diphenyl Ethers as Persistent Environmental Contaminants

Polybrominated diphenyl ethers (PBDEs) are a class of brominated hydrocarbons that have been extensively used as flame retardants in a wide array of consumer and industrial products, including plastics, furniture, electronics, and textiles. nih.govepa.gov These compounds are not chemically bound to the polymer matrices of the products they are added to; instead, they are physically mixed in. nih.gov This allows them to leach, volatilize, and abrade from products over time, leading to their release into the environment. nih.govepa.gov

PBDEs are characterized by a set of properties that make them persistent organic pollutants (POPs). nih.goveuropa.eunih.gov Key characteristics include:

Persistence: PBDEs resist degradation in the environment, with some congeners having half-lives of several years. nih.govnih.gov Their carbon-bromine bonds are strong, and natural degradation processes are slow. nih.govresearchgate.net

Hydrophobicity and Lipophilicity: PBDEs have low water solubility and a high affinity for lipids (fats) and organic matter. nih.govnih.gov This causes them to bind strongly to soil and sediment particles, which act as environmental reservoirs. epa.govnih.govnih.gov

Bioaccumulation and Biomagnification: Due to their lipophilic nature, PBDEs accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. nih.govnih.govnih.gov As they move up the food chain, their concentration increases at each trophic level, a phenomenon called biomagnification. nih.govresearchgate.net

Long-Range Transport: PBDEs can be transported over long distances from their sources via atmospheric currents, attaching to airborne particulate matter. nih.govnih.gov This has led to their detection in remote regions, far from industrial or population centers. acs.org

These properties result in the ubiquitous presence of PBDEs in various environmental compartments, including air, water, soil, and sediment, as well as in wildlife and human tissues. nih.govresearchgate.netacs.org Their widespread distribution and persistence have established them as a significant class of global environmental contaminants. nih.govresearchgate.net

Significance of 2,3,3',4,4',5,6-Heptabromodiphenyl ether (BDE-183) as a Key Congener

Among the 209 possible PBDE congeners, this compound (BDE-183) is of particular significance in environmental science. Its importance stems from its inclusion in commercial flame retardant mixtures and its subsequent detection in environmental and biological samples. well-labs.comcanada.ca

BDE-183 was a notable component of the "Octa-BDE" commercial mixture. well-labs.comalsglobal.com Although the production of Octa-BDE was phased out in the United States and Europe in the mid-2000s, the vast quantity of products containing this mixture continues to act as a source of BDE-183 to the environment. epa.govwell-labs.comvu.nl

Consequently, BDE-183 is frequently detected in a variety of environmental matrices. It is one of the predominant congeners found in sediment and soil, often alongside BDE-209. nih.gov Its presence has been confirmed in aquatic organisms, indoor dust, and human tissues, including blood and adipose tissue. nih.govnih.govpops.int The widespread detection of BDE-183 makes it a key indicator, or marker, for contamination stemming from the historical use of Octa-BDE products. well-labs.com

The environmental role of BDE-183 is also linked to the degradation of other PBDEs. There is evidence that the more heavily brominated BDE-209 (Deca-BDE) can undergo debromination—the removal of bromine atoms—in the environment through processes like photolysis, forming less brominated congeners, which can include BDE-183. nih.govscienceopen.com Conversely, BDE-183 can also be a source of lower-brominated congeners. For example, the debromination of BDE-183 has been observed to produce hexa-BDEs like BDE-154 in fish, a process that can alter the congener profile and bioaccumulation potential within an ecosystem. nih.govnih.gov

Table 1: Detection of BDE-183 in Various Environmental Matrices

| Matrix | Key Findings | Cited Sources |

|---|---|---|

| Sediment and Soil | Frequently detected and often a predominant congener, indicating these matrices are major reservoirs. High affinity for organic particles leads to accumulation. | nih.govjenck.com |

| Human Tissues | Detected in human blood, hair, and breast milk, indicating human exposure and bioaccumulation. More frequently detected than many other congeners. | nih.govnih.govpops.int |

| Biota (Wildlife) | Found in various aquatic and terrestrial organisms, including fish and marine mammals. Its presence indicates uptake from the environment and movement through food webs. | researchgate.netnih.govproquest.com |

| Indoor Dust | Identified as a key congener in indoor dust samples, reflecting its release from consumer products like electronics and furniture. | nih.govresearchgate.net |

| Air | Detected in air samples, typically bound to particulate matter, which facilitates its long-range transport. | researchgate.net |

Foundational Research Trajectories and Current Knowledge Gaps Pertaining to BDE-183

Initial research on BDE-183 focused on its identification as a component of commercial flame retardants and its subsequent detection in the environment. Foundational studies established its presence in diverse locations and matrices, confirming its status as a widespread contaminant. nih.govcanada.ca This work laid the groundwork for understanding its environmental distribution and its utility as a marker for the Octa-BDE commercial mixture. well-labs.com

Current research has shifted towards a more nuanced understanding of the specific processes governing its environmental behavior. Key areas of investigation include its degradation, metabolism, and transport. Studies have shown that BDE-183 can be metabolized by organisms, though the pathways and rates differ significantly between species. For instance, in vitro studies have demonstrated that BDE-183 can be debrominated to form hexa-BDEs in fish, while similar reductive debromination is not considered a major metabolic pathway in human liver cells. nih.govnih.gov This highlights species-specific differences in biotransformation capabilities. nih.gov Furthermore, research into environmental degradation has identified processes like microbial debromination as potential pathways for the breakdown of BDE-183, although this is generally a slow process. nih.govresearchgate.net

Despite these advances, significant knowledge gaps remain. A complete picture of the environmental fate of BDE-183 is still developing. The precise contribution of BDE-209 degradation to environmental BDE-183 levels under various conditions is not fully quantified. acs.org Similarly, the rates and products of BDE-183 degradation in different environmental compartments (e.g., aerobic vs. anaerobic sediments) require further elucidation. researchgate.net Understanding the full range of metabolic pathways in a wider variety of organisms, particularly top predators and humans, is crucial for accurately assessing its bioaccumulation potential and persistence in food webs. nih.govresearchgate.net

Table 2: Summary of Research on BDE-183: Findings and Knowledge Gaps

| Research Area | Key Findings | Identified Knowledge Gaps |

|---|---|---|

| Environmental Fate & Transport | Binds strongly to sediment and soil. nih.gov Can undergo long-range atmospheric transport on particles. researchgate.net Can be formed from the degradation of BDE-209. nih.govscienceopen.com | - Quantitative contribution of BDE-209 degradation to ambient BDE-183 levels.

|

| Metabolism & Biotransformation | Metabolized in some fish species to lower brominated congeners like BDE-154. nih.gov Reductive debromination is not a significant metabolic pathway in human hepatocytes in vitro. nih.gov | - Complete metabolic pathways in a wider range of wildlife, especially mammals and birds.

|

| Bioaccumulation | Detected in organisms across various trophic levels, indicating it is bioavailable and enters the food web. researchgate.netnih.gov | - Trophic magnification factors (TMFs) across diverse ecosystems.

|

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEYHQIMJGHOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872267 | |

| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-68-2 | |

| Record name | 2,3,3′,4,4′,5,6-Heptabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLW0A5E2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate, Distribution, and Transport of 2,3,3 ,4,4 ,5,6 Heptabromodiphenyl Ether Bde 183

Primary Sources and Pathways of Release into the Environment

The release of BDE-183 into the environment is predominantly linked to human activities and the lifecycle of products containing this chemical.

BDE-183 is not intentionally produced as a standalone product but is a component of commercial flame retardant mixtures. well-labs.compops.int Its primary route of entry into the environment stems from its use in various materials to reduce flammability. researchgate.net These applications include:

Plastics and Polymers: Incorporation into plastics like high-impact polystyrene (HIPS) and acrylonitrile-butadiene-styrene (ABS) used in the housings of electronic equipment such as computers and televisions. pops.intvu.nl

Polyurethane Foams: Use in flexible polyurethane foams for furniture, upholstery, and automotive applications. environment-agency.gov.uknih.gov

During the manufacturing, processing, and use of these products, BDE-183 can be released into the atmosphere through volatilization and emitted with particulate matter. vu.nl Furthermore, the abrasion and degradation of these products over their lifespan contribute to the release of BDE-183-laden dust into indoor and outdoor environments. vu.nlresearchgate.net

BDE-183 is a significant congener found in the commercial Octabromodiphenyl ether (Octa-BDE) mixture. well-labs.compops.intresearchgate.net These technical mixtures are not pure compounds but rather a combination of different PBDE congeners. The composition of two common commercial Octa-BDE formulations is detailed below.

Composition of Commercial Octa-BDE Mixtures

| PBDE Congener | DE-79™ (%) | Bromkal 79-8DE™ (%) |

|---|---|---|

| Hexa-BDEs (e.g., BDE-153, BDE-154) | 11.8 | 12 |

| Hepta-BDEs (e.g., BDE-183) | 43.8 | 44 |

| Octa-BDEs | 33.1 | 31 |

| Nona-BDEs | 10.5 | 11 |

| Deca-BDE (BDE-209) | 0.8 | 2 |

Since PBDEs are additive flame retardants, meaning they are physically mixed with the polymer rather than chemically bonded, they can migrate out of the products over time. vu.nl This leads to their release into the environment throughout the product's life cycle. The phase-out of commercial Penta-BDE and Octa-BDE mixtures in many regions, such as the United States and Europe in 2004, has aimed to reduce these emissions, though legacy products remain a source. well-labs.comnih.govnih.gov

The disposal of products containing BDE-183 represents a significant pathway for its environmental release. environment-agency.gov.uk Waste management practices, including landfilling and recycling, can lead to secondary emissions.

Landfills: Leaching from landfills can contaminate soil and groundwater. Volatilization from the surface of landfills can also release BDE-183 into the atmosphere.

Recycling: E-waste recycling facilities can be hotspots for BDE-183 emissions. hbm4eu.eu Processes such as shredding and melting of plastics can release PBDE-containing dust and fumes if not properly controlled.

Wastewater Treatment: BDE-183 can enter wastewater streams from household dust and industrial effluent. Due to its hydrophobic nature, it tends to partition to sewage sludge during wastewater treatment. nih.gov The application of this sludge as agricultural fertilizer can then introduce BDE-183 into terrestrial environments.

These secondary emissions contribute to the ongoing presence of BDE-183 in various environmental compartments long after its initial production and use.

Environmental Compartmentalization and Reservoir Dynamics

Once released, BDE-183, like other PBDEs, undergoes partitioning among different environmental compartments, including the atmosphere, water, soil, and sediment. Its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, govern its distribution.

BDE-183 is semi-volatile, allowing it to exist in the atmosphere in both the gas phase and associated with particulate matter. nih.gov This facilitates its long-range atmospheric transport to remote regions far from its original sources. nih.govdiva-portal.org

Atmospheric concentrations of BDE-183 have been detected globally, although at varying levels. For instance, a global atmospheric passive sampling study detected BDE-183 in 12% of samples, with concentrations ranging from <0.01 to 2.4 pg/m³. acs.org

Deposition

BDE-183 is removed from the atmosphere through both wet and dry deposition. researchgate.net

Wet Deposition: This occurs through scavenging by precipitation (rain and snow).

Dry Deposition: This involves the gravitational settling of particulate matter to which BDE-183 is adsorbed, as well as the direct transfer of the gaseous form to surfaces. nih.gov

Studies in remote mountain regions of Europe have identified BDE-183 in bulk atmospheric deposition, indicating its widespread distribution. researchgate.net

Air-Water Exchange

The exchange of BDE-183 between the atmosphere and water bodies is a dynamic process. The direction of the net flux (deposition or volatilization) is determined by the concentration gradient between the air and the surface water. nih.gov Due to its hydrophobicity, BDE-183 in the atmosphere will tend to deposit into water bodies. Research in Izmir Bay, Turkey, showed that while some lower brominated congeners experienced volatilization, heavier congeners like BDE-183 were subject to deposition. nih.gov Particulate dry deposition is also a significant input to surface waters. nih.gov

In aquatic environments, the behavior of BDE-183 is largely dictated by its strong tendency to adsorb to organic matter and particulates. environment-agency.gov.uknih.gov

Water Column

Due to its low aqueous solubility, concentrations of BDE-183 in the dissolved phase of the water column are generally very low. nih.gov The dissolved concentration is considered the most bioavailable fraction. nih.gov

Suspended Particulates

BDE-183 readily partitions from the dissolved phase to suspended particulate matter in the water column. researchgate.net This association with suspended solids is a key transport mechanism within aquatic systems, facilitating its movement with water currents. usgs.gov

Sediments

As suspended particles settle, they carry the adsorbed BDE-183 to the bottom, making sediments a major reservoir and long-term sink for this compound in aquatic systems. nih.gov High concentrations of BDE-183, along with other PBDEs, are often found in the sediments of rivers, lakes, and coastal areas, reflecting the accumulation over time from various sources. nih.govresearchgate.net Once in the sediment, BDE-183 can persist for long periods. However, processes such as bioturbation and sediment resuspension can reintroduce it into the water column. researchgate.net

Environmental Partitioning of BDE-183

| Environmental Compartment | Key Characteristics and Processes |

|---|---|

| Atmosphere | Exists in gas and particulate phases; subject to long-range transport. nih.govnih.govdiva-portal.org |

| Water Column (Dissolved) | Very low concentrations due to low water solubility. nih.gov |

| Suspended Particulates | High affinity for sorption to organic matter; key transport vector. researchgate.netusgs.gov |

| Sediments | Major environmental sink; accumulation over time. nih.gov |

Terrestrial Accumulation in Soils and Biosolid-Amended Lands

2,3,3',4,4',5,6-Heptabromodiphenyl ether (BDE-183) is a persistent organic pollutant (POP) that can accumulate in terrestrial environments. A significant pathway for its introduction into agricultural and other lands is through the application of sewage sludge, or biosolids, as a soil amendment. Biosolids, a product of wastewater treatment, can contain various contaminants, including polybrominated diphenyl ethers (PBDEs) that were used as flame retardants in numerous consumer and industrial products.

Research has shown that the application of sewage sludge contributes to the presence of PBDEs in agricultural soils. Even though many commercial PBDE mixtures have been phased out or prohibited, these compounds persist in the environment and continue to be found in sewage sludge. A meta-analysis of PBDE contamination reveals that BDE-209 is often found in the highest concentrations in sludge, followed by other congeners like BDE-99 and BDE-47. nih.gov Historically, the highest concentrations of PBDEs in sludge were reported in North America. nih.gov

The concentration of BDE-183 and other PBDEs in sludge-amended soil is influenced by factors such as the amount of sludge applied and the organic matter content of the soil. nih.gov Over time, repeated applications can lead to a significant accumulation of these compounds. It is estimated that soils receiving sludge applications over a 15-year period could have BDE-47, -99, and -209 concentrations that are 40 to 300 times higher than after the initial application. nih.gov While concentrations of some lower-brominated congeners are expected to decrease significantly over the coming decades, the reduction for highly brominated congeners like BDE-209 is predicted to be slower. nih.gov

Factors Influencing PBDE Accumulation in Biosolid-Amended Soils

| Factor | Influence on Accumulation | Reference |

|---|---|---|

| Rate and Frequency of Biosolid Application | Higher application rates and repeated applications lead to greater accumulation of PBDEs over time. | nih.gov |

| Soil Organic Matter Content | Higher organic matter can increase the sorption of hydrophobic compounds like PBDEs, leading to their retention in the soil. | nih.gov |

| PBDE Congener Profile in Sludge | The specific composition of PBDEs in the applied sludge determines the profile of congeners found in the soil. | nih.gov |

| Degradation and Transformation Rates | The persistence of each congener, including its resistance to microbial degradation and photolysis, affects its long-term accumulation. | nih.gov |

Long-Range Environmental Transport Potential and Global Cycling

The potential for a chemical to undergo long-range environmental transport (LRET) is a key criterion in its classification as a persistent organic pollutant under international agreements like the Stockholm Convention. pops.int LRET allows contaminants to travel far from their original sources, leading to global distribution and the contamination of remote ecosystems, such as the Arctic. acs.org BDE-183, as part of the PBDE class of compounds, possesses properties that give it the potential for LRET.

The long-range transport of these chemicals is influenced by a variety of factors, primarily the physicochemical properties that dictate their behavior in different environmental compartments. pops.int While many POPs are semi-volatile, allowing them to partition between air, water, and solid matrices, even compounds with low volatility can be transported over long distances when sorbed to mobile particles like atmospheric aerosols or suspended sediments. pops.int

Global monitoring programs have detected BDE-183 in the atmosphere at various locations, confirming its capacity for long-range transport. One study detected BDE-183 in 12% of atmospheric samples collected globally, with concentrations ranging from less than 0.01 to 2.4 picograms per cubic meter (pg/m³). acs.org This demonstrates that despite its relatively high molecular weight and low vapor pressure, BDE-183 can be transported through the atmosphere to regions far from its primary sources.

Modeling Approaches for Assessing Long-Range Transport (e.g., Multimedia Fate Models)

To understand and predict the environmental distribution and LRET potential of chemicals like BDE-183, scientists utilize multimedia environmental fate models. diva-portal.org These models are mathematical tools that simulate the movement and transformation of chemicals in a simplified "unit world" consisting of various interconnected environmental compartments, such as air, water, soil, and sediment.

Fugacity-based models are a common type of multimedia model. Fugacity, a concept related to chemical potential, describes a substance's tendency to escape from a particular phase. By calculating the fugacity of a chemical in different compartments, these models can predict its partitioning, transport, and ultimate fate. There are different levels of model complexity:

Level I and II models calculate the equilibrium distribution of a chemical under steady-state conditions.

Level III models introduce non-equilibrium, steady-state conditions, accounting for transport resistances between compartments. diva-portal.org

Level IV models are dynamic, capable of predicting how concentrations change over time in response to varying emissions. diva-portal.org

These models have been applied to various PBDEs to assess their environmental behavior. For instance, global multimedia models have been used to calculate the fate of different PBDE congeners, highlighting the importance of processes like photolysis in their degradation and long-range transport potential. nih.gov By incorporating emission inventories, these models can predict environmental concentrations and compare them with real-world monitoring data to validate the model's performance and our understanding of the chemical's fate. nih.govdiva-portal.org

Influence of Physico-Chemical Parameters (e.g., Octanol-Air Partition Coefficients) on Atmospheric and Hydrospheric Transport

The transport of BDE-183 through the atmosphere and water systems is governed by its intrinsic physicochemical properties. nih.gov These properties determine how the chemical partitions between different environmental phases (e.g., gas, water, particles, and biota).

A crucial parameter for assessing atmospheric transport is the octanol-air partition coefficient (K_OA) . K_OA describes the equilibrium partitioning of a chemical between octanol (B41247) (a surrogate for organic matter) and air. rsc.org A high K_OA value indicates a tendency for the chemical to sorb to organic phases, such as atmospheric aerosols and soil organic matter, rather than remaining in the gaseous phase.

BDE-183 has a high K_OA value, which has significant implications for its environmental fate. Research has shown that PBDEs have K_OA values approximately one to two orders of magnitude greater than their polychlorinated biphenyl (B1667301) (PCB) counterparts. acs.orgresearchgate.net This strong affinity for organic matter means that a significant fraction of BDE-183 in the atmosphere will be associated with particulate matter. It has been predicted that at 25°C, 85% of BDE-183 in the atmosphere is sorbed to aerosols. acs.orgresearchgate.net This particle-bound transport is a key mechanism for the long-range atmospheric movement and subsequent deposition of less volatile compounds like BDE-183. acs.org

The high K_OA also influences air-soil partitioning. Illustrative calculations suggest that because of their high K_OA values, PBDEs are expected to result in background soil concentrations similar to those of PCBs, even with much lower air concentrations. acs.orgresearchgate.net

Key Physico-Chemical Properties of BDE-183 and their Influence on Transport

| Property | Value/Characteristic | Influence on Environmental Transport | Reference |

|---|---|---|---|

| Octanol-Air Partition Coefficient (log K_OA) | High (e.g., a measured value of 11.82 at 25°C for a similar congener, BDE-153, with BDE-183 expected to be in a similar or higher range) | Promotes partitioning to atmospheric aerosols, facilitating long-range transport on particles. Increases accumulation in soil and sediment from atmospheric deposition. | acs.orgresearchgate.net |

| Vapor Pressure | Low | Limits volatilization from surfaces, but partitioning to mobile particles allows for atmospheric transport. | nih.gov |

| Water Solubility | Very Low | Leads to strong partitioning to suspended sediments and organic matter in aquatic systems, facilitating transport with these particles. | researchgate.net |

| Octanol-Water Partition Coefficient (log K_OW) | High | Indicates a high potential for bioaccumulation in the fatty tissues of organisms and strong sorption to organic matter in soil and sediment. | rsc.org |

Bioaccumulation, Biotransformation, and Trophic Transfer of 2,3,3 ,4,4 ,5,6 Heptabromodiphenyl Ether Bde 183

Bioaccumulation Kinetics and Tissue Distribution in Organisms

The lipophilic nature of BDE-183 facilitates its accumulation in the fatty tissues of organisms, a process influenced by the organism's physiology, metabolism, and feeding habits.

Uptake and Accumulation in Aquatic Biota

In aquatic environments, BDE-183 demonstrates a notable capacity for bioaccumulation. Studies involving the common carp (B13450389) (Cyprinus carpio) have shown that upon dietary exposure, BDE-183 is debrominated and its metabolites accumulate in the fish tissues. Specifically, after a 62-day exposure, it was calculated that at least 14.2% of the ingested BDE-183 was biotransformed and subsequently accumulated in the whole body tissues in the form of its debrominated products. epa.gov The concentration of BDE-183 and its metabolites can vary across different tissues within an organism.

Benthic invertebrates, organisms that live in and on the bottom of aquatic ecosystems, also exhibit uptake of BDE-183. Polychaete worms, for instance, exposed to sediments contaminated with PBDEs, have been shown to accumulate these compounds. researchgate.net The bioavailability of BDE-183 from sediment is a critical factor in its transfer to these organisms, which can then be passed up the food chain.

Bioaccumulation in Terrestrial Organisms (e.g., Soil Invertebrates)

The bioaccumulation of BDE-183 in terrestrial ecosystems has been observed, particularly in soil invertebrates such as earthworms. Earthworms, living in close contact with the soil, are representative organisms for assessing the bioavailability of soil-bound contaminants. epa.gov

In studies where earthworms (Eisenia fetida) were exposed to soils amended with biosolids containing a mixture of PBDEs, accumulation of these compounds in their tissues was confirmed. While some research noted that BDE-183 concentrations were below the quantification limit in worms exposed to certain biosolids, the accumulation of other closely related PBDE congeners was significant. nih.gov This suggests that the potential for BDE-183 bioaccumulation in soil invertebrates exists, although it may be influenced by the specific composition and concentration of contaminants in the soil matrix. The biota-soil accumulation factors (BSAFs) for PBDEs in earthworms have been shown to be substantial, indicating significant bioavailability from ingested soil. nih.gov

Differential Bioaccumulation Patterns Across Species

The extent of BDE-183 bioaccumulation varies among different species, a phenomenon attributable to differences in metabolic capabilities, feeding strategies, and trophic levels. For example, in aquatic food webs, organisms at higher trophic levels may exhibit different congener profiles compared to those at lower levels, partly due to the biomagnification of certain PBDEs.

In a study of a freshwater food web, the concentration of various PBDEs, including BDE-183, was found to be influenced by the dietary habits and metabolic debromination ability of the species. nih.gov While BDE-183 was detected, other congeners like BDE-209, BDE-153, and BDE-47 were often the major contributors to the total PBDE burden in the biota. nih.gov

Furthermore, comparisons between different species of benthic invertebrates have shown selective accumulation of certain PBDE congeners over others. This selectivity can be influenced by factors such as the hydrophobicity of the congener and the specific physiological characteristics of the organism.

Biotransformation Pathways and Metabolite Profiling

Once assimilated by organisms, BDE-183 can undergo biotransformation, a process that alters its chemical structure and can influence its persistence and potential for further bioaccumulation.

Reductive Debromination: Mechanisms and Products

A primary biotransformation pathway for BDE-183 is reductive debromination, which involves the removal of bromine atoms from the diphenyl ether structure. This process is particularly significant under anaerobic conditions.

Anaerobic microorganisms play a crucial role in the reductive debromination of BDE-183 in environments such as sediments and the gastrointestinal tracts of animals. epa.govcanada.ca These microbes can utilize highly brominated PBDEs as electron acceptors in their respiratory processes, leading to the sequential removal of bromine atoms.

Research has demonstrated that anaerobic microbial cultures can debrominate BDE-183 to various lesser-brominated congeners. canada.ca Studies have shown a preference for the removal of meta and para bromines over ortho bromines. canada.ca For instance, the debromination of BDE-183 has been observed to produce several hexabromodiphenyl ether (hexa-BDE) congeners, including BDE-154, BDE-153, BDE-149, and BDE-144. canada.ca

The rate of anaerobic debromination of BDE-183 is generally slow, with studies showing that only a small percentage of the initial concentration may be transformed over several months. canada.ca The process is influenced by the specific microbial consortia present and environmental conditions. The end products of this debromination can include penta- through mono-BDEs, and in some cases, the fully debrominated diphenyl ether.

Table 1: Products of Anaerobic Microbial Debromination of BDE-183

| Precursor Compound | Major Debromination Products |

|---|---|

| BDE-183 (2,3,3',4,4',5,6-Heptabromodiphenyl ether) | BDE-154 (2,2',4,4',5,6'-Hexabromodiphenyl ether) |

| BDE-153 (2,2',4,4',5,5'-Hexabromodiphenyl ether) | |

| BDE-149 |

Formation of Lower Brominated Diphenyl Ether Congeners (e.g., Hexa-BDEs)

The biotransformation of this compound (BDE-183) in various organisms can lead to the formation of lower brominated diphenyl ether congeners, particularly hexabromodiphenyl ethers (hexa-BDEs). This process, known as reductive debromination, involves the removal of bromine atoms from the BDE-183 molecule.

In a dietary exposure study with common carp (Cyprinus carpio), BDE-183 was observed to undergo debromination, resulting in the accumulation of two distinct hexa-BDE congeners in the fish tissues. nih.gov Approximately 17% of the ingested BDE-183 mass was transformed and stored as these lower brominated forms. nih.govacs.org One of the identified metabolites was 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154), while the other remained an unidentified hexa-BDE congener. researchgate.net The formation of these metabolites continued even after the exposure period ended, suggesting that BDE-183 can persist in the intestinal tract and undergo prolonged biotransformation. acs.org

Further research on fish has shown species-specific differences in the debromination of BDE-183. nih.gov In vitro studies using liver microsomes from common carp, rainbow trout, and Atlantic salmon demonstrated that BDE-154 was the primary metabolite of BDE-183 across all three species. nih.gov Minor metabolites, including 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153) and another hexa-BDE, BDE-149, were also observed. nih.gov The rate of metabolite formation was notably faster in carp compared to the salmonids. nih.gov This metabolic process appears to favor the removal of bromine atoms from the meta position. nih.gov

Anaerobic microbial cultures have also demonstrated the capacity to debrominate BDE-183. A Dehalococcoides-containing enrichment culture was shown to debrominate 62.4% of the initial BDE-183 concentration over 120 days. researchgate.net The process resulted in a variety of lower brominated products, including two hexa-BDEs (BDE-154 and BDE-144), three penta-BDEs, two tetra-BDEs, two tri-BDEs, a di-BDE, and a mono-BDE. researchgate.net The initial debromination from hepta-BDE to hexa-BDEs preferentially occurred through the removal of meta- and para-bromine atoms. researchgate.net

The formation of these lower brominated congeners from BDE-183 is significant because these products can be more persistent and bioaccumulative than the parent compound. gulfofmaine.org This biotransformation pathway complicates the assessment of BDE exposure and accumulation in organisms, as body burdens reflect not only direct uptake but also the metabolic products of more highly brominated congeners. nih.gov

Photolytic Degradation and Abiotic Transformation Processes

This compound (BDE-183) is subject to degradation through various abiotic processes, with photolysis being a primary pathway. Under the influence of sunlight, particularly UV radiation, BDE-183 can undergo reductive debromination, leading to the formation of less brominated congeners. researchgate.net

Studies have shown that higher brominated congeners like BDE-183 are susceptible to photolytic degradation. nih.gov For instance, under UV-LED irradiation, BDE-183 exhibits a continuous decrease in concentration over time, leading to the formation of hexa-BDEs such as BDE-153 and BDE-154. nih.gov This process is part of a stepwise debromination that can eventually lead to the formation of even lower brominated congeners. nih.gov The photodebromination of BDE-183 has been predicted and experimentally confirmed, with models indicating it as a significant product from the photolysis of higher brominated ethers like BDE-196, BDE-197, and BDE-203. doi.org

The environmental medium can influence the rate and products of photolytic degradation. For example, the presence of organic matter in real water samples can enhance the degradation of PBDEs compared to purified water. nih.gov In addition to water, photolytic degradation occurs in other environmental compartments. BDE-183 has been identified as a photolytic breakdown product of decabromodiphenyl ether (BDE-209) in household dust and sand. researchgate.net

Another significant abiotic transformation pathway for BDE-183 is reductive debromination by nanoscale zerovalent iron (nZVI). This process has been shown to effectively degrade BDE-183. The reaction pathways can lead to the formation of various lower brominated diphenyl ethers and eventually diphenyl ether. nih.gov

These abiotic transformation processes are crucial in determining the environmental fate of BDE-183. The degradation of BDE-183 into lower brominated congeners is of particular concern, as these products may exhibit different toxicological profiles and have a higher potential for bioaccumulation. researchgate.net

Characterization of Hydroxylated and Methoxylated Metabolites

In addition to reductive debromination, BDE-183 can undergo oxidative metabolism, leading to the formation of hydroxylated (OH-PBDEs) and subsequently methoxylated (MeO-PBDEs) metabolites. This biotransformation is a significant pathway in mammals. acs.org

Studies in rats exposed to a mixture of PBDE congeners, including BDE-183, have identified several hydroxylated metabolites in blood plasma. acs.orgosti.gov While it is challenging to definitively attribute the origin of each metabolite to a specific parent congener due to the possibility of debromination prior to hydroxylation, modeling suggests that BDE-183 could theoretically form up to eight different monohydroxylated metabolites through direct hydroxylation or rearrangement following epoxidation. acs.orgosti.gov

These hydroxylated metabolites are of particular interest because they can be retained in the blood and may have biological activity. osti.gov Some OH-PBDEs are structurally similar to thyroid hormones and have been shown to bind to transport proteins like transthyretin. nih.gov The formation of these metabolites represents a critical activation step that can alter the toxicological properties of the parent compound. nih.gov

While in vivo studies in fish have primarily highlighted reductive debromination as the main metabolic pathway, the potential for oxidative metabolism exists. nih.gov However, fish have not been shown to form oxidative metabolites of PBDEs to the same extent as mammals. nih.gov

Methoxylated PBDEs (MeO-PBDEs) can be formed from the methylation of OH-PBDEs. amchro.com Both OH-PBDEs and MeO-PBDEs have been detected in various marine environmental samples and organisms. mdpi.com While some of these compounds are known to be natural products, particularly in marine environments, their formation as metabolites of anthropogenic PBDEs like BDE-183 is a significant pathway contributing to their presence in biota. mdpi.com

Trophic Transfer and Biomagnification in Ecological Food Webs

This compound (BDE-183) is known to bioaccumulate in organisms and biomagnify through ecological food webs. gulfofmaine.orgnih.gov As a lipophilic compound, it readily accumulates in the fatty tissues of organisms. gulfofmaine.org Its presence has been documented in various species across different trophic levels in both aquatic and terrestrial ecosystems. gulfofmaine.orgnih.gov

Trophic magnification factors (TMFs) are used to quantify the biomagnification potential of a chemical within a food web. oup.comnih.gov A TMF value greater than one indicates that the concentration of the substance increases as it moves up the food chain. nih.govresearchgate.net Studies have shown that BDE-183 exhibits trophic magnification in certain food webs. nih.gov For example, in a freshwater food web in a shallow lake in the Yangtze River Delta, the TMF for BDE-183 was found to be significantly higher than 1. nih.gov

The biomagnification potential of BDE-183 is influenced by various factors, including the specific ecosystem and the metabolic capabilities of the organisms within it. oup.com For instance, in a Northwest Atlantic marine food web, BDE-183 was detected in species such as plaice, mackerel, and harbor seals, with concentrations increasing at higher trophic levels. gulfofmaine.org The biomagnification factor (BMF) between certain fish and harbor seals indicated a high potential for biomagnification. gulfofmaine.org

The biotransformation of BDE-183 into lower brominated congeners, such as BDE-154, can also influence trophic transfer dynamics. oup.comsfu.ca The formation of these metabolites, which may be more persistent and bioaccumulative, can lead to an apparent increase in the TMF of the metabolite itself. oup.comsfu.ca

Below is a table summarizing Trophic Magnification Factors (TMFs) for BDE-183 from a study in a shallow lake food web.

| Location | Food Web Type | TMF Value | Reference |

|---|---|---|---|

| Typical Shallow Lake, Yangtze River Delta | Freshwater | >1 | nih.gov |

This data indicates that BDE-183 biomagnifies in this particular freshwater ecosystem, highlighting its potential to reach elevated concentrations in top predators. nih.gov

Advanced Analytical Methodologies for the Quantification of 2,3,3 ,4,4 ,5,6 Heptabromodiphenyl Ether Bde 183

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for reliable quantification. The choice of extraction and cleanup protocol is dictated by the physicochemical properties of the matrix.

The persistent and hydrophobic nature of BDE-183 leads to its accumulation in environmental compartments like sediment, soil, and air particulate matter. Various techniques have been optimized for its extraction from these matrices.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes elevated temperatures and pressures to enhance extraction efficiency, reducing solvent consumption and time compared to traditional methods. nih.gov For sediment samples, a selective PLE (SPLE) approach can be employed, which integrates extraction and cleanup into a single step. rsc.orgresearchgate.net This is achieved by packing the extraction cell with adsorbents like alumina, which retains interferences while allowing BDE-183 to be eluted. researchgate.net

Soxhlet Extraction: This classical technique remains a widely used and robust method for extracting BDE-183 from solid samples like soil and sediment. cdc.govepa.govepa.gov It involves continuous extraction with an organic solvent or solvent mixture over an extended period (typically 16-24 hours) to ensure exhaustive removal of the analyte from the sample matrix. epa.govk-state.edu The extract often requires subsequent cleanup steps to remove co-extracted interfering compounds. cdc.gov

Common Cleanup Protocols: Following extraction, cleanup is essential to remove lipids and other matrix components that can interfere with chromatographic analysis.

Acid Treatment: Concentrated sulfuric acid is used to degrade and remove lipids from the extract. mdpi.com

Sorbent Column Chromatography: Columns packed with materials like silica (B1680970) gel, alumina, or Florisil are used to separate BDE-183 from polar interferences. cdc.gov The choice of elution solvents allows for the fractionation of the sample, isolating the BDE congeners.

| Technique | Matrix | Solvent(s) | Temperature | Pressure | Key Cleanup Steps | Reference |

|---|---|---|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Sediment | Hexane:Dichloromethane (1:1) | 100°C | 1500 psi | In-cell alumina | researchgate.net |

| Soxhlet Extraction | Soil/Sludge | Hexane:Acetone or Toluene | Boiling point of solvent | Atmospheric | Silica gel/Alumina column, Sulfuric acid treatment | cdc.govepa.gov |

Analyzing BDE-183 in biological matrices is challenging due to the high lipid content and complex nature of the samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for the extraction of BDE-183 from fatty biological tissues, such as fish. mdpi.comnih.govresearchgate.netnih.gov The procedure typically involves an initial extraction with a water-miscible solvent like acetonitrile (B52724), followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). nih.govnih.gov A subsequent dispersive solid-phase extraction (d-SPE) step is crucial for cleanup, using sorbents like primary secondary amine (PSA) to remove fatty acids and C18 to remove non-polar interferences and lipids. nih.govunitedchem.com For particularly fatty samples, a freezing step can be incorporated to precipitate lipids from the acetonitrile extract. nih.gov

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Extraction | Homogenized tissue is extracted with acetonitrile. | Isolate analytes from the bulk sample matrix. | nih.govnih.gov |

| Partitioning | Salts (MgSO₄, NaCl) are added to induce phase separation. | Separate the acetonitrile layer from the aqueous/solid layers. | nih.gov |

| Cleanup (d-SPE) | The acetonitrile extract is treated with sorbents like PSA and C18. | Remove co-extracted interferences such as fatty acids and lipids. | nih.govunitedchem.com |

| Optional Freezing | The extract is frozen (-20°C to -40°C) before d-SPE. | Precipitate and remove a significant portion of the lipid content. | nih.govunitedchem.com |

State-of-the-Art Chromatographic and Mass Spectrometric Detection

Instrumental analysis provides the final separation and detection of BDE-183, where high resolution and sensitivity are paramount.

Gas chromatography coupled with mass spectrometry is the gold standard for the analysis of BDEs.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers excellent selectivity and sensitivity by using multiple reaction monitoring (MRM). agilent.com In MRM, a specific precursor ion for BDE-183 is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored by the second quadrupole. waters.comgcms.cz This process significantly reduces matrix interference and background noise, allowing for accurate quantification at very low levels. waters.com

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): HRMS instruments, such as magnetic sector or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). nih.govthermofisher.comnih.gov This allows for the determination of the elemental composition of an ion, providing a high degree of confidence in compound identification. nih.gov By monitoring the exact mass of BDE-183, it can be distinguished from other co-eluting compounds that may have the same nominal mass, thus enhancing selectivity. nih.govnih.gov

| Technique | Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Exact Mass Monitored (m/z) | Reference |

|---|---|---|---|---|---|

| GC-MS/MS | MRM (EI+) | 723.4 | 563.6, 454.7 | N/A | researchgate.net |

| GC-HRMS | SIM (EI+) | N/A | N/A | 721.4258 (M+) | nih.govresearchgate.net |

Note: Specific ions and masses may vary slightly based on the bromine isotope pattern being monitored and instrument calibration.

Polybrominated diphenyl ether (PBDE) mixtures can be incredibly complex, containing numerous isomers that are difficult to separate using a single chromatographic column. Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power. chromatographyonline.comcsic.esgcms.czusda.gov In a GCxGC system, two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) are coupled via a modulator. birmingham.ac.uk The modulator cryo-focuses and re-injects fractions from the first column onto the second, faster column, resulting in a highly detailed two-dimensional chromatogram. chromatographyonline.com This enhanced resolution is critical for separating BDE-183 from other heptabromo-BDE isomers and other persistent organic pollutants that may co-elute in a one-dimensional GC system. nih.govresearchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which provides the high data acquisition speeds necessary to capture the narrow peaks produced by GCxGC, this technique becomes a powerful tool for both targeted quantification and non-targeted screening of contaminants. chromatographyonline.comnih.gov

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| 1st Dimension Column | Nonpolar (e.g., DB-5ms) | Separation primarily by boiling point. | chromatographyonline.com |

| 2nd Dimension Column | Polar (e.g., RTX-200) | Orthogonal separation based on polarity/polarizability. | chromatographyonline.com |

| Modulation Period | 4-8 seconds | Determines the frequency of transfer between columns. | chromatographyonline.com |

| Detector | TOF-MS | Fast data acquisition for narrow 2D peaks and full spectral information. | chromatographyonline.comnih.gov |

The Gas Chromatography-Electron Capture Detector (GC-ECD) is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. researchgate.net Because BDE-183 contains seven bromine atoms, it elicits a very strong response from an ECD. This makes GC-ECD an extremely sensitive technique for detecting BDE-183 at trace concentrations, often reaching picogram or even femtogram levels. epa.gov The detector operates by measuring a decrease in a constant current caused by the capture of electrons by the electronegative bromine atoms of the analyte. chromatographyonline.com While highly sensitive, the ECD is less selective than a mass spectrometer and has a more limited linear dynamic range. epa.gov To prevent contamination and maintain sensitivity, the detector is typically operated at a high temperature (e.g., 300-350°C). chromatographyonline.com

| Parameter | Typical Setting | Rationale | Reference |

|---|---|---|---|

| Detector Temperature | 300-350°C | Prevents condensation of high-boiling analytes and matrix components, reducing contamination. | chromatographyonline.com |

| Makeup Gas | Nitrogen or Argon/Methane | Optimizes detector performance and sweeps the analyte through the detector cell. | researchgate.netchromatographyonline.com |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the GC column. | researchgate.net |

Method Validation and Quality Assurance/Quality Control in BDE-183 Analysis

Method validation is a critical process in analytical chemistry that confirms a testing procedure is suitable for its intended purpose. For a persistent organic pollutant like 2,3,3',4,4',5,6-Heptabromodiphenyl ether (BDE-183), robust validation and stringent quality assurance/quality control (QA/QC) are essential to generate reliable and defensible data. These measures ensure the accuracy, precision, and sensitivity of the analytical results, which are vital for environmental monitoring and human exposure assessment.

Utilization of Isotope Dilution and Labeled Internal Standards

The complexity of environmental and biological matrices necessitates advanced analytical techniques to ensure the accurate quantification of BDE-183. Isotope dilution mass spectrometry (IDMS) coupled with the use of isotopically labeled internal standards is considered a premier method for achieving the highest levels of accuracy and precision. psu.edunih.gov

The fundamental principle of IDMS involves adding a known quantity of an isotopically enriched version of the target analyte to a sample before any extraction or cleanup steps. psu.edu For BDE-183, this would typically be a ¹³C-labeled BDE-183 standard. This "spike" is chemically identical to the native BDE-183 in the sample and therefore behaves the same way during all stages of sample preparation and analysis. Any loss of analyte during these steps will affect both the native and the labeled compound equally.

By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the native BDE-183 in the sample can be calculated with high accuracy. psu.edu This approach effectively corrects for procedural losses and variations in instrument response, which are significant challenges in trace analysis. The use of stable-isotope dilution in conjunction with LC-MS/MS is recognized for providing the highest possible analytical specificity for quantitative measurements. researchgate.net

The key advantages of using isotope dilution with labeled internal standards for BDE-183 analysis are summarized below:

Correction for Matrix Effects : Environmental samples like sediment, dust, and biological tissues contain numerous co-extracted substances that can either suppress or enhance the instrument's signal for the target analyte. Labeled internal standards co-elute with the native analyte and experience the same matrix effects, allowing for accurate correction. dspsystems.eu

Compensation for Procedural Losses : The multi-step process of extraction, cleanup, and concentration can lead to significant analyte loss. IDMS accurately accounts for these losses.

Improved Precision and Accuracy : By minimizing errors associated with sample preparation and instrument variability, the method yields highly reproducible and accurate results. nih.gov

In practice, analytical methods for polybrominated diphenyl ethers (PBDEs) often employ a suite of ¹³C-labeled internal standards, typically including one for each level of bromination (e.g., tetra-, penta-, hexa-, hepta-BDEs) to ensure comprehensive quality control. researchgate.net

Table 1: Key Aspects of Isotope Dilution Mass Spectrometry (IDMS) in BDE-183 Analysis

| Feature | Description | Benefit for BDE-183 Analysis |

| Principle | A known amount of an isotopically labeled analog of BDE-183 (e.g., ¹³C₁₂-BDE-183) is added to the sample prior to analysis. psu.edu | Corrects for analyte loss during sample preparation and analysis. |

| Measurement | The mass spectrometer measures the ratio of the native BDE-183 to the labeled standard. | Allows for precise calculation of the original concentration, independent of sample recovery. |

| Advantage | Compensates for matrix interference and variability in instrument response. dspsystems.eu | Increases accuracy, precision, and overall data reliability in complex matrices. |

Calibration, Quantification, and Detection Limit Determination

Accurate quantification of BDE-183 relies on a properly established calibration, while the method's sensitivity is defined by its detection limits.

Calibration and Quantification Quantification is typically performed using an internal standard calibration method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of native BDE-183 and a constant concentration of the labeled internal standard (e.g., ¹³C-BDE-183). youtube.comyoutube.com A graph is plotted with the ratio of the instrument response of the native standard to the internal standard on the y-axis and the concentration of the native standard on the x-axis. youtube.com This should result in a linear relationship, often with a high correlation coefficient (e.g., R² > 0.99), indicating a good fit of the data to a straight line. fera.co.ukresearchgate.net

Once the calibration curve is established, the prepared sample extract (containing the native BDE-183 and the added internal standard) is analyzed. The response ratio of native BDE-183 to the internal standard is measured, and the concentration of BDE-183 in the extract is calculated by interpolating this ratio on the calibration curve. youtube.com This approach is superior to external calibration, which is more susceptible to errors from matrix effects and variations in injection volume. labcompare.com

Detection Limit Determination The Method Detection Limit (MDL) is a critical parameter that defines the lowest concentration of BDE-183 that can be reliably distinguished from a blank sample with a specific level of confidence, typically 99%. epa.govepa.govwef.org The U.S. Environmental Protection Agency (EPA) outlines a detailed procedure for determining the MDL. This procedure involves analyzing a minimum of seven replicate samples spiked with the analyte at a concentration close to the expected detection limit (e.g., 2 to 10 times the estimated MDL). epa.govregulations.gov

The MDL is calculated using the following formula:

MDL = t(n-1, 1-α = 0.99) × S

Where:

t(n-1, 1-α = 0.99) is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (where n is the number of replicate samples).

S is the standard deviation of the replicate sample measurements.

Recent EPA procedures also incorporate the analysis of method blanks to calculate a blank-derived MDL (MDLb), with the final reported MDL being the higher of the spike-based MDL or the blank-based MDL. epa.gov This ensures that background contamination in the laboratory does not lead to false positive results. epa.gov The Limit of Quantitation (LOQ) is often established at a higher concentration than the MDL, representing the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. wef.org

Table 2: Example of MDL Calculation Data for a Hypothetical BDE-183 Analysis

| Replicate | Measured Concentration (pg/µL) |

| 1 | 0.45 |

| 2 | 0.51 |

| 3 | 0.48 |

| 4 | 0.55 |

| 5 | 0.42 |

| 6 | 0.53 |

| 7 | 0.49 |

| Standard Deviation (S) | 0.044 |

| Student's t-value (n=7) | 3.143 |

| Calculated MDL (S × t) | 0.138 pg/µL |

Note: This table presents hypothetical data for illustrative purposes.

Mechanistic Ecotoxicology and Quantitative Structure Activity Relationships Qsar of 2,3,3 ,4,4 ,5,6 Heptabromodiphenyl Ether Bde 183

Computational Approaches and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These in silico methods are crucial for predicting the behavior and effects of chemicals like BDE-183, thereby filling data gaps where experimental information is lacking and reducing the need for animal testing. nih.gov

The environmental fate and transport of BDE-183 are largely governed by its physicochemical properties, such as partition coefficients. QSPR models are employed to predict these properties based on molecular descriptors. For polybrominated diphenyl ethers (PBDEs), descriptors like average molecular polarizability, molecular weight, total energy, and standard heat of formation have been successfully used in partial least squares regression models to predict properties such as n-octanol/water partition coefficients (Kow) and sub-cooled liquid vapor pressures. nih.gov

Researchers have developed robust QSAR models to predict the adipose/blood partition coefficient for a range of environmental chemicals, including PBDEs. researchgate.net One such model demonstrated high statistical significance (R² = 0.92, QLOO² = 0.90) and was used to predict this crucial toxicokinetic parameter for 513 environmental contaminants. researchgate.net Similarly, QSPR models for properties like the n-octanol/air partition coefficient (Koa) have been developed for all 209 PBDE congeners using parameters derived from electrostatic potential and molecular volume. nih.govbit.edu.cn These models are vital for assessing the bioaccumulation potential and long-range transport of BDE-183.

Computational models are instrumental in predicting the biological activities of BDE-183, particularly its interactions with various cellular receptors. Three-dimensional QSAR (3D-QSAR) models, which consider the spatial arrangement of atoms, have been developed to predict the estrogenic activities of PBDEs, including BDE-183. nih.gov One study constructed a 3D-QSAR model that successfully predicted the median effective concentrations (pEC50) for estrogenic activity, achieving a cross-validated correlation coefficient (q²) of 0.682 and a non-cross-validated correlation coefficient (r²) of 0.980. nih.gov Molecular docking simulations within this study suggested that hydrophobic interactions are the primary drivers of the estrogenic activities of PBDEs. nih.gov

For interactions with the aryl hydrocarbon receptor (AhR), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been built. researchgate.net These models revealed that the electrostatic index was the main factor influencing the AhR relative binding affinities (RBA) of PBDEs and that nonplanar conformations result in the lowest energy level. researchgate.net Such predictive models help in understanding the structural requirements for receptor binding and in assessing the potential for dioxin-like activity.

The development of reliable QSAR/QSPR models for PBDEs requires rigorous validation to ensure their predictive power and regulatory acceptance. basicmedicalkey.com Validation is a critical step to confirm the robustness and reliability of a model when applied to new compounds. researchgate.net The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models, which include both internal and external statistical validation and a clear definition of the model's applicability domain (AD). basicmedicalkey.comresearchgate.net

Several QSPR models for the physicochemical properties of PBDEs, such as Henry's law constant, melting point, vapor pressure, water solubility, and partition coefficients, have been developed and validated according to these OECD principles. researchgate.net The validation process ensures the model's predictivity and defines the chemical space within which its predictions are reliable. researchgate.net For instance, QSAR models for the bioconcentration factor (BCF) in aquatic species have been developed for PBDEs to assess their bioaccumulation potential, highlighting the importance of a well-defined applicability domain. nih.gov These validated models are essential tools for environmental risk assessment and the rational design of safer chemical alternatives. researchgate.net

Mechanistic Insights into Endocrine Disruption by BDE-183

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal systems. nih.govyoutube.com PBDEs, including BDE-183, are recognized as EDCs that can exert their effects through various mechanisms, such as mimicking or blocking natural hormones, altering hormone production, and interacting with hormone receptors. nih.govnih.govyoutube.com

BDE-183 and other PBDEs can interfere with the thyroid hormone (TH) system at multiple levels. nih.gov The structural similarity between PBDEs and thyroid hormones allows them to interact with key components of this pathway. nih.gov One significant mechanism is the competitive binding to thyroid hormone transport proteins, particularly transthyretin (TTR). nih.govplos.org TTR is a crucial protein for transporting thyroxine (T4) in the blood and cerebrospinal fluid. nih.govnih.gov Studies have shown that parent PBDE compounds can competitively bind to TTR, potentially displacing endogenous thyroid hormones and disrupting their transport and homeostasis. nih.gov

Furthermore, PBDEs and their hydroxylated metabolites (OH-PBDEs) can interact directly with thyroid hormone receptors (TRs). nih.govmdpi.com This interaction can lead to the suppression of TR-mediated gene transcription, a critical step in the biological action of thyroid hormones. nih.gov Research indicates that the DNA binding domain of the thyroid hormone receptor may be a target for PBDE action. nih.gov By disrupting thyroid hormone transport and receptor signaling, BDE-183 can interfere with the many physiological processes regulated by the thyroid system.

Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression in response to hormones and other signaling molecules. embopress.orgrcsb.org BDE-183 can modulate the function of several nuclear receptors, leading to endocrine disruption.

Thyroid Hormone Receptors (TRs): As mentioned, PBDEs and their metabolites can bind to TRs. nih.govmdpi.com While some low-brominated OH-PBDEs have been found to act as TR agonists, higher-brominated metabolites have shown antagonistic activity. mdpi.com This binding can disrupt the normal transcription of thyroid hormone-responsive genes, which are vital for development and metabolism. nih.gov

Estrogen Receptors (ERs): PBDEs are known to interact with estrogen receptors (ERα and ERβ), acting as either agonists or antagonists. nih.govnih.govyoutube.com The estrogenic activity of BDE-183 has been predicted using 3D-QSAR models, which identified hydrophobic interactions as key determinants for this activity. nih.gov By binding to ERs, BDE-183 can interfere with estrogen-mediated signaling pathways, which are crucial for reproductive health and development. rcsb.orgnih.gov

Aryl Hydrocarbon Receptor (AhR): The AhR is another nuclear receptor that BDE-183 can interact with. nih.govresearchgate.net The AhR pathway mediates the toxicity of dioxin-like compounds. nih.govmdpi.com Studies on environmentally relevant PBDEs, including BDE-183, showed that while it did not induce AhR-responsive gene expression on its own, it could inhibit the activity of other AhR activators. nih.govresearchgate.net Specifically, BDE-183 was found to inhibit 7-ethoxyresorufin-O-deethylation (EROD) activity, a marker for CYP1A1 activity, but it did not antagonize the induction of an AhR-responsive reporter gene. nih.govresearchgate.net This suggests a complex interaction with the AhR signaling pathway that is dependent on the degree of bromination. nih.gov

Cellular and Molecular Mechanisms of Endocrine Signaling Interference

2,3,3',4,4',5,6-Heptabromodiphenyl ether (BDE-183), a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants, is recognized as an endocrine-disrupting chemical (EDC). Its structural similarity to endogenous hormones allows it to interfere with various endocrine signaling pathways, primarily through interactions with thyroid, estrogen, and androgen receptors, as well as by altering the expression of genes involved in steroidogenesis.

Thyroid Hormone System Interference:

Due to their structural resemblance to thyroid hormones, PBDEs, including BDE-183, can disrupt the thyroid system at multiple levels. nih.govmdpi.com Hydroxylated metabolites of PBDEs (OH-PBDEs) have been shown to bind to thyroid hormone receptors (TRs), potentially eliciting both agonistic and antagonistic effects. mdpi.com The binding affinity of various OH-PBDEs to TRα and TRβ has been investigated, revealing that the degree of bromination and the position of the hydroxyl group influence binding. mdpi.com For instance, certain dihydroxylated PBDEs have demonstrated binding energies to TRα and TRβ, although these are generally lower than that of the endogenous ligand, triiodothyronine (T3). mdpi.com

In silico studies have explored the binding energies of various PBDEs and their metabolites. The following table summarizes representative binding energies of select compounds to thyroid hormone receptors, illustrating the potential for competitive binding.

| Compound | Receptor Subtype | Binding Energy (kcal/mol) |

| Triiodothyronine (T3) | TRα | -10.51 |

| Triiodothyronine (T3) | TRβ | -11.75 |

| 3,5-diOH-BDE-100 | TRα | -9.55 |

| 3,5-diOH-BDE-100 | TRβ | -8.95 |

| 6,6'-diOH-BDE-47 | TRα | -7.50 |

| 6,6'-diOH-BDE-47 | TRβ | -7.74 |

| Data derived from in silico molecular docking studies. mdpi.com |

Furthermore, PBDEs can suppress TR-mediated gene transcription. This effect is thought to be mediated through the TR DNA-binding domain (TR-DBD), leading to a partial dissociation of the receptor from the thyroid hormone response element (TRE) on the DNA. nih.govresearchgate.net This disruption of TR-DNA binding can subsequently interfere with the normal regulation of thyroid hormone-responsive genes, which are crucial for development and metabolism. nih.govnih.gov

Estrogen and Androgen Signaling Disruption:

BDE-183 and its congeners can also interfere with estrogen and androgen signaling pathways. The interaction with estrogen receptors (ERα and ERβ) is a significant mechanism of endocrine disruption. nih.govnih.gov The binding affinity of a chemical to these receptors can predict its potential to elicit estrogenic or anti-estrogenic effects. While specific binding affinity data for BDE-183 is limited, the structural class of PBDEs is known to interact with ERs. researchgate.net The differential expression of ERα and ERβ in various tissues suggests that the impact of BDE-183 could be tissue-specific. youtube.com

In addition to direct receptor binding, PBDEs can modulate the expression of genes involved in steroid hormone biosynthesis. nih.govscilit.com Studies have shown that exposure to certain chemicals can lead to the down-regulation of steroidogenic genes, thereby inhibiting hormone production. nih.govresearchgate.net For example, some PBDE congeners have been observed to alter the expression of enzymes critical for steroidogenesis. nih.gov

The anti-androgenic activity of some compounds is another facet of endocrine disruption. nih.govnih.gov While direct evidence for BDE-183 is scarce, the general principle of EDCs interfering with androgen receptor (AR) function is well-established. This can occur through competitive binding to the AR or by modulating the expression of genes involved in androgen synthesis and metabolism.

The following table provides a summary of the molecular mechanisms by which BDE-183 and related PBDEs can interfere with endocrine signaling.

| Endocrine Pathway | Molecular Mechanism | Potential Effect |

| Thyroid Hormone | Competitive binding to Thyroid Hormone Receptors (TRα and TRβ) by hydroxylated metabolites. | Agonistic or antagonistic effects on thyroid hormone signaling. |

| Suppression of TR-mediated transcription via interaction with the TR-DNA binding domain. | Altered expression of thyroid hormone-responsive genes. | |

| Estrogen | Binding to Estrogen Receptors (ERα and ERβ). | Estrogenic or anti-estrogenic activity. |

| Modulation of steroidogenic gene expression. | Altered synthesis of endogenous estrogens. | |

| Androgen | Potential for competitive binding to the Androgen Receptor (AR). | Anti-androgenic activity. |

| Alteration of genes involved in androgen synthesis. | Disruption of androgen homeostasis. |

Investigation of Other Molecular and Cellular Responses

Beyond direct interference with endocrine receptors, BDE-183 can elicit a range of other molecular and cellular responses, primarily through the induction of oxidative stress and the perturbation of metabolic pathways.

Exposure to BDE-183 and other PBDEs can lead to an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system, resulting in oxidative stress. nih.govresearchgate.net This oxidative stress is a key mechanism underlying the cytotoxicity of these compounds.

Induction of Reactive Oxygen Species (ROS):

In vitro studies have demonstrated that various PBDE congeners can induce the generation of ROS in different cell types. researchgate.net ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. nih.govnih.gov The mitochondrial electron transport chain is a primary source of endogenous ROS, and xenobiotics like BDE-183 can disrupt mitochondrial function, leading to increased ROS production. nih.gov

Perturbation of Antioxidant Systems:

The cellular antioxidant system, which includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), plays a crucial role in neutralizing ROS. Exposure to PBDEs can perturb this system, leading to either an increase or decrease in the activity of these enzymes as a compensatory or toxic response.

Markers of Oxidative Damage:

The overproduction of ROS and the depletion of antioxidant defenses can lead to measurable oxidative damage.

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction known as lipid peroxidation. nih.gov Malondialdehyde (MDA) is a common byproduct of lipid peroxidation and is often used as a biomarker of oxidative damage.

DNA Damage: ROS can also directly damage DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.

The following table summarizes key findings related to BDE-183 and PBDE-induced oxidative stress.

| Parameter | Observation | Implication |

| Reactive Oxygen Species (ROS) | Increased production in various cell lines following PBDE exposure. | Initiation of oxidative stress and cellular damage. |

| Antioxidant Enzyme Activity (SOD, CAT, GPx) | Altered activity levels in response to PBDE treatment. | Disruption of the cellular antioxidant defense system. |

| Lipid Peroxidation (MDA levels) | Elevated levels of MDA in tissues and cells exposed to PBDEs. | Damage to cellular membranes. |

| DNA Damage (8-OHdG levels) | Increased formation of 8-OHdG in DNA. | Genotoxic effects and potential for mutations. |

BDE-183 and other PBDEs are recognized as metabolic disruptors, capable of altering fundamental metabolic processes at both the whole-organism and cellular levels. nih.govmdpi.comnih.gov

Organismal Level Perturbations:

At the organismal level, exposure to PBDEs has been linked to disruptions in glucose and lipid metabolism. nih.govnih.gove-dmj.org Animal studies have shown that exposure to certain PBDE congeners can lead to:

Altered Serum Glucose and Lipid Profiles: Changes in fasting blood glucose, insulin, total cholesterol, triglycerides, and lipoprotein levels have been observed. nih.govnih.govresearchgate.netmdpi.com

Whole-Body Metabolism: Perinatal exposure to some PBDEs has been shown to alter metabolic programming, potentially leading to increased body weight and altered glucose homeostasis in offspring. nih.govresearchgate.net

The following table provides a representative overview of the effects of PBDE exposure on key metabolic parameters at the organismal level.

| Metabolic Parameter | Effect of PBDE Exposure |

| Fasting Blood Glucose | Increased |

| Serum Insulin | Decreased or Increased (congener-specific) |

| Total Cholesterol | Increased |

| Triglycerides | Increased |

| Low-Density Lipoprotein (LDL) | Increased |

| High-Density Lipoprotein (HDL) | Decreased |

| Effects can be congener and dose-dependent. nih.govnih.gov |

Sub-Organismal Level Perturbations:

At the sub-organismal level, a primary target of BDE-183 and other PBDEs is the mitochondrion, the central hub of cellular energy metabolism. nih.govresearchgate.net

Mitochondrial Dysfunction: PBDEs can impair mitochondrial function by disrupting the electron transport chain, leading to decreased ATP production and increased ROS generation. nih.govresearchgate.netresearchgate.net This can be measured through assays for mitochondrial respiration and ATP synthesis. nih.gov